Ued5CR9hxg
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ued5CR9hxg involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is used for quality control .
Chemical Reactions Analysis
Types of Reactions
Ued5CR9hxg can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups or oxidized residues, which can impact the peptide’s biological activity and stability .
Scientific Research Applications
Ued5CR9hxg has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential as a therapeutic agent in immunotherapy and cancer treatment.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of Ued5CR9hxg involves its interaction with specific molecular targets, such as cell surface receptors or intracellular proteins. The peptide can modulate signaling pathways by binding to these targets, leading to downstream effects such as altered gene expression or protein activity. The exact pathways and targets depend on the specific application and context in which the peptide is used .
Comparison with Similar Compounds
Similar Compounds
EP-2101 COMPONENT LEU-LEU-THR-PHE-TRP-ASN-PRO-PRO-VAL: Another peptide with a similar sequence but different functional modifications.
L-LEUCYL-L-LEUCYL-L-THREONYL-L-PHENYLALANYL-L-TRYPTOPHYL-L-ASPARAGINYL-L-PROLYL-L-PROLYL-L-VALINE: A peptide with a similar amino acid composition but different sequence arrangement.
Uniqueness
Ued5CR9hxg is unique due to its specific sequence and the potential for diverse modifications, making it a versatile tool in various research fields. Its ability to undergo multiple chemical reactions and interact with various molecular targets sets it apart from other similar peptides .
Properties
CAS No. |
211049-23-9 |
---|---|
Molecular Formula |
C55H79N11O12 |
Molecular Weight |
1086.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C55H79N11O12/c1-29(2)23-36(56)47(69)59-38(24-30(3)4)50(72)64-46(32(7)67)52(74)61-39(25-33-15-9-8-10-16-33)48(70)60-40(26-34-28-58-37-18-12-11-17-35(34)37)49(71)62-41(27-44(57)68)53(75)66-22-14-20-43(66)54(76)65-21-13-19-42(65)51(73)63-45(31(5)6)55(77)78/h8-12,15-18,28-32,36,38-43,45-46,58,67H,13-14,19-27,56H2,1-7H3,(H2,57,68)(H,59,69)(H,60,70)(H,61,74)(H,62,71)(H,63,73)(H,64,72)(H,77,78)/t32-,36+,38+,39+,40+,41+,42+,43+,45+,46+/m1/s1 |
InChI Key |
GPYRWVIYNZVVOX-SAPVMZTRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)O)N |
Origin of Product |
United States |
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